Superior Potency Against HCV Genotype 1b Replicon vs. Daclatasvir
In a direct head-to-head HCV subgenomic replicon assay (Huh-7 cells, GT1b-Con1 strain), NS5A-IN-2 demonstrated an EC50 of 0.005 nM, which is 10-fold more potent than daclatasvir (EC50 = 0.050 nM) under identical assay conditions [1].
| Evidence Dimension | Antiviral potency (EC50) against HCV GT1b replicon |
|---|---|
| Target Compound Data | 0.005 nM |
| Comparator Or Baseline | Daclatasvir: 0.050 nM |
| Quantified Difference | 10-fold lower EC50 (more potent) |
| Conditions | HCV subgenomic replicon (GT1b-Con1) in Huh-7 cells, 72-hour treatment, luciferase readout |
Why This Matters
For researchers selecting an NS5A inhibitor for high-sensitivity resistance selection or combination studies, NS5A-IN-2 provides a 10-fold wider dynamic range at low concentrations compared to daclatasvir.
- [1] Cheng, G.; et al. A novel NS5A inhibitor with pan-genotype activity and a high resistance barrier. Antiviral Res. 2016, 132, 82-89. View Source
